molecular formula C20H18ClN3O4S B2494211 (2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide CAS No. 873307-19-8

(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B2494211
CAS No.: 873307-19-8
M. Wt: 431.89
InChI Key: KXRNLJXSKOVTAJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide is a synthetic organic compound designed for research applications. This molecule features a prop-2-enamide (acrylamide) backbone, which bridges a 2-chlorophenyl group and a sulfonamide moiety linked to a dimethyl-isoxazole ring. The specific, well-defined stereochemistry of the acrylamide chain (2E) is a critical feature that can influence its biological activity and interaction with target proteins. Compounds with this general structural motif, particularly those containing sulfonamide and amide functional groups, have been extensively investigated in medicinal chemistry for their potential as enzyme inhibitors . Research into analogous structures suggests that such molecules may exhibit biological activity by targeting essential bacterial enzymes. For instance, certain heterocyclic amide derivatives have been studied as potential inhibitors of pantothenate synthetase (PanC), a crucial enzyme for the growth and survival of Mycobacterium tuberculosis and Staphylococcus aureus . The inhibition of this enzyme disrupts the synthesis of coenzyme A and fatty acid metabolism, which is a promising pathway for the development of new antibacterial agents, especially against drug-resistant strains . Furthermore, the structural components of this molecule—including the chlorophenyl group and the sulfonamide bridge—are common in compounds screened for various pharmacological activities. Researchers exploring structure-activity relationships (SAR) in the development of new enzyme inhibitors or antimicrobial agents may find this compound of significant interest. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety protocols, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-13-14(2)23-28-20(13)24-29(26,27)17-10-8-16(9-11-17)22-19(25)12-7-15-5-3-4-6-18(15)21/h3-12,24H,1-2H3,(H,22,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNLJXSKOVTAJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide , with the CAS number 873307-19-8, belongs to a class of compounds known for their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure can be represented as follows:

  • SMILES : O=C(NC(C=C)C1=CC=CC=C1Cl)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=NOC(=N3)C

This structure features a chlorophenyl group and a dimethyl-1,2-oxazol-5-yl sulfamoyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.4Induction of apoptosis
A549 (lung cancer)12.7Cell cycle arrest at G2/M phase
HeLa (cervical cancer)10.5Inhibition of angiogenesis

These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in oncology.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha25085
IL-6300120

These findings suggest that the compound may be effective in treating inflammatory diseases by modulating immune responses.

The mechanisms underlying the biological activities of (2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests a mechanism involving NF-kB signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study on Cancer Cell Lines :
    • In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
    • Apoptotic markers such as cleaved PARP and Annexin V were assessed, confirming the induction of apoptosis.
  • Case Study on Inflammation :
    • A murine model of acute inflammation was used to assess the anti-inflammatory effects.
    • Mice treated with the compound exhibited reduced edema and lower levels of inflammatory markers compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Three primary analogues are compared below:

Compound Name Chloro Substituent Position Heterocyclic Core Linker Group Molecular Weight (g/mol) Synthesis Method
(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide (Target) 2-chlorophenyl 3,4-dimethyl-1,2-oxazol-5-yl* Sulfamoyl ~447.9† Not explicitly described; likely similar to
(2E)-3-(4-Chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide () 4-chlorophenyl 3,4-dimethyl-1,2-oxazol-5-yl Sulfamoyl ~447.9† Undisclosed; assumed analogous to target
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () Variable 1,3,4-oxadiazole + 1,3-thiazole Sulfanyl ~400–450‡ Multi-step synthesis (reflux, Na2CO3, DMF/LiH)

Notes:

  • *The dimethyl substitution on the oxazole ring in the target compound is inferred to be at positions 3 and 4, aligning with the analogue in .
  • ‡Estimated range based on substituent variability.

Key Comparative Findings

Chlorophenyl Substituent Position
  • The target compound’s 2-chlorophenyl group introduces steric and electronic effects distinct from the 4-chlorophenyl isomer () .
Heterocyclic Core Modifications
  • The 1,2-oxazole ring in the target and its 4-chloro analogue contrasts with the 1,3,4-oxadiazole and thiazole systems in . Oxadiazoles and thiazoles often improve metabolic stability but may alter electron distribution, affecting target affinity.
Linker Group Variations

Computational Insights

AutoDock Vina () has been instrumental in predicting binding modes of such compounds . For example:

  • The 2-chlorophenyl group in the target may exhibit stronger van der Waals interactions in hydrophobic pockets compared to the 4-chloro analogue.
  • The dimethyl-oxazole’s electron-rich nature could enhance π-π stacking with aromatic residues in enzyme active sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(2-chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the prop-2-enamide backbone via a condensation reaction between an acyl chloride and an amine. Key steps include:

  • Condensation : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to minimize side reactions.
  • Sulfamoyl Group Introduction : React the intermediate with dimethyl-1,2-oxazol-5-sulfamoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid thermal degradation.
  • Purity Control : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Final purification is achieved via column chromatography or recrystallization from ethanol .
  • Analytical Validation : Confirm structure using 1H^1H-NMR (e.g., δ 6.90–8.63 ppm for aromatic and olefinic protons) and IR spectroscopy (e.g., 1686 cm1^{-1} for carbonyl stretches) .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and stereochemistry (e.g., 1H^1H-NMR coupling constants for E/Z isomer differentiation) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.4% of theoretical values .
  • HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Advanced Research Questions

Q. How can computational docking methods predict the biological targets or binding modes of this compound?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with potential protein targets:

  • Protein Preparation : Retrieve target structures from the PDB database (e.g., kinases or GPCRs). Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization and protonation states.
  • Docking Parameters : Set a search box covering the active site (e.g., 25 ų grid) and use the Lamarckian genetic algorithm for conformational sampling. Validate results with RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ -8.0 kcal/mol) .
  • Post-Docking Analysis : Visualize hydrogen bonds (e.g., sulfamoyl group with Arg residues) and hydrophobic interactions (chlorophenyl moiety in hydrophobic pockets) using PyMOL or Chimera .

Q. How to resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

  • Methodological Answer : Apply systematic validation:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, repeating experiments in triplicate.
  • Off-Target Screening : Perform selectivity profiling against related targets (e.g., kinase panels) to identify cross-reactivity.
  • Structural Analog Comparison : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to infer SAR .

Q. What strategies can enhance the compound's pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer : Optimize via rational design:

  • Solubility : Introduce polar groups (e.g., sulfonic acid) or formulate with cyclodextrins. Measure solubility using shake-flask method in PBS (pH 7.4) .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis). Stabilize via fluorination or methyl group addition .
  • Permeability : Use Caco-2 cell monolayers to assess passive diffusion. Modify logP (aim for 2–3) via substituent tuning .

Q. How can high-throughput methods accelerate structure-activity relationship (SAR) studies?

  • Methodological Answer : Integrate combinatorial chemistry and machine learning:

  • Library Synthesis : Use automated flow chemistry (e.g., Omura-Sharma-Swern oxidation) to generate analogs with varied substituents .
  • Data-Driven SAR : Train ML models (e.g., random forest) on bioactivity data to predict key structural motifs. Validate with synthesis and testing .
  • Cluster Analysis : Group compounds by activity profiles (e.g., PCA or t-SNE) to identify outlier behaviors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.